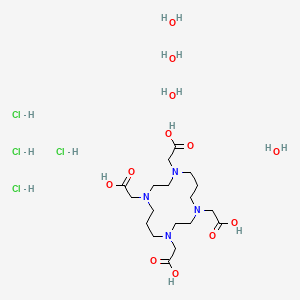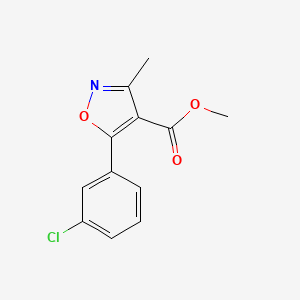
5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods. The 3-chlorophenyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction . The carboxylic acid methyl ester group could be introduced through an esterification reaction .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole ring and the 3-chlorophenyl group. The isoxazole ring could potentially undergo reactions at the nitrogen or oxygen atoms, while the 3-chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Biological Activity
- A study by Kletskov et al. (2018) involved the synthesis of isoxazole and isothiazole derivatives, including compounds similar to 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester. These compounds showed a synergistic effect in bioassays when mixed with the antitumor drug Temobel, suggesting potential applications in chemotherapy, especially for brain tumors (Kletskov et al., 2018).
Tautomerism and Basicity Studies
- Research by Boulton and Katritzky (1961) on the tautomerism of isoxazoles, including derivatives similar to the chemical , revealed insights into their structural behavior in different solvents. This understanding is crucial in synthesizing and manipulating isoxazole-based compounds for various scientific applications (Boulton & Katritzky, 1961).
Synthesis of Related Heterocycles
- A study by Haider et al. (2005) involved the conversion of compounds similar to 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester into thieno[2,3-c]pyrazoles. This demonstrates the chemical's versatility as a precursor for synthesizing various heterocyclic compounds, which could have applications in medicinal chemistry (Haider et al., 2005).
Preparation and Lithiation Studies
- Research by Micetich and Chin (1970) on the preparation and lithiation of isoxazoles, including compounds structurally related to the specified chemical, is significant in understanding its reactivity and potential applications in organic synthesis (Micetich & Chin, 1970).
properties
IUPAC Name |
methyl 5-(3-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(17-14-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJYPOXUSXCAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



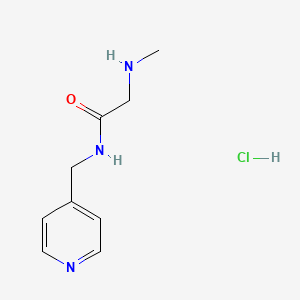
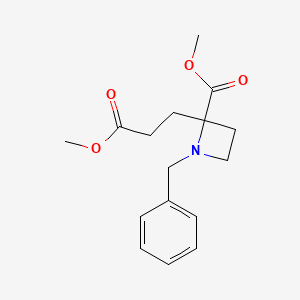



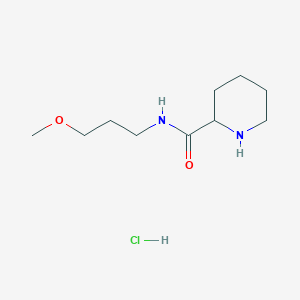

![[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1398480.png)
![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1398481.png)

![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)

